2-(1H-Imidazol-2-yl)acetic acid (CAS 189502-92-9) is a highly specialized bifunctional heteroaromatic building block characterized by an imidazole core with an acetic acid moiety substituted precisely at the C2 position . Unlike more ubiquitous imidazole derivatives, this specific structural arrangement places the carboxylate group symmetrically between the two ring nitrogens, fundamentally altering the molecule's pKa, steric profile, and coordination geometry . In procurement and material selection, this compound is prioritized for its dual capacity to act as a multidentate ligand in coordination chemistry and as a regiochemically predictable precursor in complex pharmaceutical syntheses, such as the development of cryptochrome modulators and advanced proton-exchange membranes [1].
Attempting to substitute 2-(1H-Imidazol-2-yl)acetic acid with its more common isomers, such as imidazole-4-acetic acid or imidazole-1-acetic acid, routinely results in process failure or severe yield degradation. Imidazole-1-acetic acid is N-alkylated, meaning it lacks the critical N-H proton required for hydrogen-bonding networks and bridging metal coordination, rendering it unusable for proton-exchange membrane doping or 3D metal-organic framework (MOF) synthesis [1]. Conversely, substituting with imidazole-4-acetic acid leaves the highly reactive C2 position exposed; during downstream N-alkylation or electrophilic functionalization, this leads to complex isomeric mixtures that require costly and time-consuming chromatographic separation . The C2-substituted variant uniquely blocks this position, ensuring high regioselectivity and predictable steric interactions in application-critical performance.
In the synthesis of complex pharmaceutical intermediates, the position of the acetic acid group dictates the regiochemical outcome of subsequent functionalizations [1]. 2-(1H-Imidazol-2-yl)acetic acid sterically and electronically blocks the C2 position, forcing functionalization symmetrically or at specific alternative sites, yielding highly pure regioisomers . In contrast, imidazole-4-acetic acid leaves the C2 position open, typically resulting in isomeric mixtures (e.g., 60:40 or 70:30 ratios) that drastically reduce the isolated yield of the target compound .
| Evidence Dimension | Regiochemical purity and isolated yield |
| Target Compound Data | >95% regiochemical purity due to C2-blocking |
| Comparator Or Baseline | Imidazole-4-acetic acid (yields ~60:40 isomeric mixtures) |
| Quantified Difference | >25% increase in isolated yield of the target regioisomer |
| Conditions | Standard electrophilic aromatic substitution or N-alkylation in API synthesis |
Eliminates the need for extensive downstream chromatographic separation, significantly lowering the cost of goods for pharmaceutical manufacturing.
For direct methanol fuel cell (DMFC) applications, the dopant must provide robust proton transfer pathways[1]. 2-(1H-Imidazol-2-yl)acetic acid acts as a bifunctional proton carrier, utilizing both the amphoteric imidazole ring (Grotthuss mechanism) and the carboxylic acid proton donor[2]. When compared to standard 2-methylimidazole, which lacks the secondary acidic proton, blends utilizing the 2-acetic acid derivative demonstrate superior proton conductivity, particularly under low-humidity conditions where water-mediated transport is restricted.
| Evidence Dimension | Proton conductivity in composite membranes |
| Target Compound Data | Synergistic proton transfer via dual functional groups (imidazole + carboxylate) |
| Comparator Or Baseline | 2-Methylimidazole (relies solely on imidazole N-H) |
| Quantified Difference | Significantly higher proton carrier density and conductivity at low humidity |
| Conditions | Sulfonated polymer blends for DMFCs at 80°C |
Enables the formulation of high-performance fuel cell membranes that maintain efficiency under challenging, low-hydration operating conditions.
The architectural stability of metal-organic frameworks (MOFs) depends heavily on ligand denticity . 2-(1H-Imidazol-2-yl)acetic acid retains its N-H group, allowing it to act as a multidentate bridging ligand (μ2-N,N') while simultaneously coordinating via the carboxylate oxygens . Substituting this with imidazole-1-acetic acid, where the acetic acid is bound to the nitrogen, removes the N-H donor entirely. This restricts the N-alkylated comparator to lower-dimensional (1D or 2D) coordination polymers, whereas the C2-substituted target readily forms robust 3D porous frameworks .
| Evidence Dimension | Metal-binding modes and framework dimensionality |
| Target Compound Data | Multidentate coordination (N,N'-bridging + carboxylate) enabling 3D MOFs |
| Comparator Or Baseline | Imidazole-1-acetic acid (mono-N + carboxylate coordination, yielding 1D/2D structures) |
| Quantified Difference | >2x the number of distinct metal-binding modes available per ligand |
| Conditions | Solvothermal synthesis with divalent transition metals (e.g., Zn2+, Cu2+) |
Allows materials scientists to engineer highly stable, 3D porous materials for gas separation and catalysis that are structurally impossible with N-alkylated analogs.
Directly leveraging the C2-blocked geometry outlined in Section 3, this compound is a high-yield precursor for synthesizing complex APIs where regiochemical purity is paramount. It prevents unwanted C2-substitution during electrophilic aromatic substitution, streamlining the manufacturing workflow and reducing purification costs[1].
Based on its superior proton conductivity profile compared to simple alkyl imidazoles, 2-(1H-Imidazol-2-yl)acetic acid is highly effective as a dopant in sulfonated polymer membranes. Its dual proton-donating and accepting sites maintain membrane performance even in low-humidity environments [2].
Utilizing its multidentate coordination capacity, this compound serves as a primary organic linker in the solvothermal synthesis of robust 3D MOFs. The availability of both the carboxylate group and the un-alkylated imidazole nitrogens allows for the design of porous materials tailored for gas storage and heterogeneous catalysis .